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Compound of Interest

Compound Name: (3aS,4R,9bR)-G-1

Cat. No.: B10768565 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and

biological activities of the selective G protein-coupled estrogen receptor (GPER) agonist,

(3aS,4R,9bR)-G-1. It is intended for researchers, scientists, and professionals in the field of

drug development who are interested in the therapeutic potential and experimental applications

of this compound. This document summarizes key quantitative data in structured tables, offers

detailed experimental protocols, and visualizes critical signaling pathways.

Chemical Structure and Properties
(3aS,4R,9bR)-G-1, also known as G-1, is a non-steroidal, high-affinity, and selective agonist for

the G protein-coupled estrogen receptor (GPER), also known as GPR30. Its systematic IUPAC

name is (±)-1-[(3aR,4S,9bS*)-4-(6-Bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-

cyclopenta[c]quinolin-8-yl]-ethanone.[1] The chemical structure of G-1 is distinct from that of

endogenous estrogens, which contributes to its selectivity for GPER over classical nuclear

estrogen receptors (ERα and ERβ).

Table 1: Chemical Identifiers and Properties of G-1
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Property Value Reference

CAS Number 881639-98-1 [1]

Molecular Formula C21H18BrNO3 [1]

Molecular Weight 412.28 g/mol [1]

IUPAC Name

(±)-1-[(3aR,4S,9bS*)-4-(6-

Bromo-1,3-benzodioxol-5-

yl)-3a,4,5,9b-tetrahydro-3H-

cyclopenta[c]quinolin-8-yl]-

ethanone

[1]

InChI Key
VHSVKVWHYFBIFJ-

HKZYLEAXSA-N

SMILES

CC(=O)c1ccc2c(c1)N--

INVALID-LINK--

[C@H]1CC=C[C@@H]21

Appearance White to off-white solid

Purity ≥98% (HPLC) [1]

Table 2: Solubility of G-1

Solvent
Max Concentration
(mg/mL)

Max Concentration
(mM)

Reference

DMSO 41.23 100 [1]

Ethanol Insoluble Insoluble

Water Insoluble Insoluble

Biological Activity and Mechanism of Action
G-1 is a potent and selective agonist of GPER, with a binding affinity (Ki) of 11 nM and an

EC50 of 2 nM for GPER-mediated signaling.[1] Crucially, it displays no significant binding

activity at ERα and ERβ at concentrations up to 10 µM.[1] This selectivity makes G-1 an
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invaluable tool for elucidating the specific roles of GPER in various physiological and

pathological processes, independent of classical estrogen receptor signaling.

The activation of GPER by G-1 initiates a variety of rapid, non-genomic signaling cascades.

These include the mobilization of intracellular calcium, activation of adenylyl cyclase, and

transactivation of the epidermal growth factor receptor (EGFR). These signaling events can

influence a wide range of cellular processes, including proliferation, apoptosis, and migration in

different cell types.

Table 3: Pharmacological Profile of G-1

Parameter Receptor Value Reference

Binding Affinity (Ki) GPER 11 nM [1]

ERα >10,000 nM [2]

ERβ >10,000 nM [2]

Functional Activity

(EC50)

GPER (Calcium

Mobilization)
2 nM [1]

ERα
No activity up to 10

µM
[2]

ERβ
No activity up to 10

µM
[2]

Signaling Pathways
The binding of G-1 to GPER, a seven-transmembrane G protein-coupled receptor, triggers a

cascade of intracellular events. The primary signaling pathways activated by G-1 are depicted

below.
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G-1 activated GPER signaling pathways.

Experimental Protocols
Chemical Synthesis of G-1
The synthesis of G-1 can be achieved through a multicomponent aza-Diels-Alder reaction. An

efficient and diastereoselective method has been described by Burai et al. (2010).

Experimental Workflow for G-1 Synthesis
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Workflow for the synthesis of G-1.

Methodology:

To a solution of 4-aminoacetophenone in acetonitrile, add trifluoroacetic acid dropwise.

Add freshly distilled cyclopentadiene, followed by 6-bromopiperonal.

For a more optimized, higher-yield reaction, scandium(III) triflate (Sc(OTf)₃) can be used as a

catalyst in a solvent such as acetonitrile.[3]

The reaction mixture is stirred at room temperature for a specified period, typically monitored

by TLC for completion.

Upon completion, the solvent is removed under reduced pressure.

The crude product is then purified by column chromatography on silica gel using an

appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure G-1.

[3]
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The structure and purity of the final product are confirmed by ¹H NMR, ¹³C NMR, and mass

spectrometry.

In Vitro Cell-Based Assays
4.2.1. Cell Viability Assay (MTT Assay)

This protocol assesses the effect of G-1 on cell proliferation and viability.

Methodology:

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and

allow them to adhere overnight.

G-1 Treatment: Prepare serial dilutions of G-1 in the appropriate cell culture medium. The

final DMSO concentration should be kept constant and low (e.g., <0.1%) across all wells,

including a vehicle control.

Incubation: Replace the medium with the G-1 dilutions and incubate for the desired time

period (e.g., 24, 48, or 72 hours).

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan

crystals.

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a

specialized solubilization buffer) to dissolve the formazan crystals.

Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

The absorbance is proportional to the number of viable cells.

4.2.2. Intracellular Calcium Mobilization Assay

This assay measures the ability of G-1 to induce a rapid increase in intracellular calcium, a

hallmark of GPER activation.

Methodology:
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Cell Loading: Plate cells expressing GPER and load them with a calcium-sensitive

fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions.

Baseline Measurement: Measure the baseline fluorescence of the cells before the addition of

G-1.

G-1 Addition: Add varying concentrations of G-1 to the cells.

Kinetic Measurement: Immediately measure the change in fluorescence intensity over time

using a fluorescence plate reader with kinetic reading capabilities. The increase in

fluorescence corresponds to the mobilization of intracellular calcium.[2]

Conclusion
(3aS,4R,9bR)-G-1 is a potent and selective GPER agonist that serves as a critical tool for

investigating the biological functions of this receptor. Its well-defined chemical structure and

properties, coupled with its specific pharmacological profile, make it an ideal probe for both in

vitro and in vivo studies. The experimental protocols provided in this guide offer a starting point

for researchers to explore the diverse roles of GPER in health and disease. As our

understanding of GPER signaling continues to evolve, G-1 will undoubtedly remain a

cornerstone of research in this field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b10768565#3as-4r-9br-g-1-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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